(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone
Description
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Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCXYNWMQWJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone chemical structure
Executive Summary
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability by blocking ortho-oxidation sites, and the morpholine amide , which enhances aqueous solubility and hydrogen-bond acceptor capability.
This guide details the synthesis, structural properties, and downstream applications of this compound, moving beyond basic characterization to actionable synthetic workflows.
Structural Analysis & Physicochemical Properties
The Fluorine Effect
The 2,6-difluoro motif is not merely decorative; it is a functional "metabolic shield."
-
Metabolic Blocking: The fluorine atoms at positions 2 and 6 prevent oxidative metabolism (hydroxylation) at the most reactive sites on the phenyl ring.
-
Conformational Lock: The steric bulk of the fluorine atoms forces the amide bond (methanone linkage) out of planarity with the phenyl ring. This "atropisomer-like" twist is often exploited in drug design to fit into specific hydrophobic pockets of kinases (e.g., PI3K
).
Physicochemical Data
| Property | Value | Rationale |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 272.21 g/mol | Fragment-like space (<300 MW) |
| LogP (Predicted) | ~1.2 - 1.5 | Ideal for CNS/Cell permeability |
| H-Bond Acceptors | 5 (Nitro + Morpholine O/N + Carbonyl) | High receptor interaction potential |
| H-Bond Donors | 0 | Improves membrane permeability |
Synthetic Protocols
The synthesis of this compound is achieved via the amidation of 2,6-difluoro-3-nitrobenzoic acid (CAS 83141-10-0). Two protocols are provided: Method A (Scalable/Industrial) and Method B (High Precision/Medicinal Chemistry).
Method A: Acid Chloride Activation (Scalable)
Best for gram-to-kilogram scale synthesis where cost efficiency is paramount.
Reagents:
-
Starting Material: 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq)
-
Activator: Thionyl Chloride (
) (3.0 eq) or Oxalyl Chloride ( ) -
Nucleophile: Morpholine (1.1 eq)
-
Base: Triethylamine (
) (2.5 eq) -
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Activation: Dissolve 2,6-difluoro-3-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops).
-
Chlorination: Add
dropwise at 0°C. Reflux for 2 hours until gas evolution ( ) ceases. -
Concentration: Evaporate solvent and excess
under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not isolate; use immediately. -
Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.[1]
-
Addition: Add a mixture of Morpholine and
in DCM dropwise over 30 minutes. Exothermic reaction - maintain T < 10°C. -
Workup: Stir at Room Temperature (RT) for 4 hours. Wash with 1N HCl (to remove excess morpholine), then Sat.
, then Brine. Dry over .[2]
Method B: HATU Coupling (High Purity)
Best for milligram-scale library generation or when avoiding acidic conditions.
Protocol:
-
Dissolve 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to activate the acid.
-
Add Morpholine (1.2 eq).
-
Stir at RT for 2-4 hours. Monitor by LC-MS.[3]
-
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF. Flash chromatography (Hexane/EtOAc).
Visualization: Synthetic Workflow
The following diagram illustrates the synthesis and the critical downstream "Pivot Step" (Nitro Reduction) utilized in drug discovery.
Caption: Synthesis pathway from the benzoic acid precursor to the target amide and subsequent reduction to the aniline pharmacophore.
Downstream Application: The "Pivot" Step
The nitro compound described here is rarely the final drug. It is almost exclusively an intermediate destined for reduction to the aniline ((3-amino-2,6-difluorophenyl)(morpholino)methanone).
Why Reduce?
The resulting aniline is a "privileged" nucleophile used to form:
-
Ureas: By reacting with isocyanates (common in Raf/MEK inhibitors).
-
Pyrimidines: By Buchwald-Hartwig coupling to chloropyrimidines (common in PI3K/mTOR inhibitors).
Reduction Protocol (Self-Validating):
-
Reagents: Target Nitro Compound, 10% Pd/C (10 wt%), Methanol.
-
Procedure: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4-6 hours.
-
Validation: The disappearance of the Nitro peak (~1530
IR) and appearance of the Amine peak (Broad singlet, ~3400 ) confirms conversion.
Analytical Characterization (Expected Data)
When validating the structure of this compound, look for these specific signals:
| Technique | Signal | Interpretation |
| 1H NMR | Morpholine ring protons (distinct from solvent). | |
| 1H NMR | Aromatic protons. Note the splitting pattern due to F-H coupling ( | |
| 19F NMR | Two distinct signals | Confirming the 2,6-difluoro substitution (non-equivalent if rotation is slow). |
| LC-MS | [M+H]+ = 273.2 | Positive mode ionization. |
| IR | ~1640 | Amide Carbonyl (C=O) stretch. |
| IR | ~1350 & 1530 | Nitro ( |
Safety & Handling
-
Acid Chlorides: If using Method A, thionyl chloride is corrosive and releases HCl gas. Use a scrubber or efficient fume hood.
-
Nitro Compounds: While this specific intermediate is stable, nitroaromatics can be energetic. Avoid heating crude residues to dryness above 100°C.
-
Skin Contact: Morpholine is a secondary amine and can be absorbed through the skin; use nitrile gloves.
References
Sources
Molecular weight and formula of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone
[1][2]
Part 1: Physicochemical Identity & Core Profile[1][2]
This section establishes the definitive chemical identity of the compound. As a key intermediate, it bridges the reactivity of electron-deficient aromatics with the pharmacokinetic solubility benefits of the morpholine moiety.[2]
| Property | Specification |
| IUPAC Name | (2,6-Difluoro-3-nitrophenyl)(morpholin-4-yl)methanone |
| Molecular Formula | C₁₁H₁₀F₂N₂O₄ |
| Molecular Weight | 272.21 g/mol |
| Monoisotopic Mass | 272.0609 Da |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2] |
| LogP (Predicted) | ~1.1 (Moderate lipophilicity, suitable for CNS penetration models) |
| Key Precursor | 2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0 ) |
Part 2: Synthetic Architecture
Expert Insight: The synthesis of this amide requires careful control of temperature. The electron-withdrawing nature of the nitro and fluoro groups makes the acid chloride intermediate highly reactive but also prone to hydrolysis if moisture is present.[2]
Protocol: Acyl Chloride Activation Route
This is the preferred industrial route for scale-up due to cost-efficiency compared to peptide coupling agents.[1][2]
Reagents:
-
Starting Material: 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq)[1][2]
-
Reagent: Thionyl Chloride (
) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[3] -
Nucleophile: Morpholine (1.1 eq)
-
Base: Triethylamine (TEA) or DIPEA (2.0 eq)[3]
-
Solvent: Dichloromethane (DCM) (anhydrous)[3]
Step-by-Step Methodology:
-
Activation: Dissolve 2,6-Difluoro-3-nitrobenzoic acid in anhydrous DCM under
atmosphere. Add catalytic DMF (2-3 drops). -
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess reagent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.
-
Coupling: Redissolve the residue in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Add a mixture of Morpholine and TEA in DCM dropwise. The reaction is exothermic; maintain T < 5°C to prevent side reactions at the fluorine positions.
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove excess morpholine), saturated
, and brine.[3] Dry over . -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, Hex/EtOAc gradient).
Part 3: Reactivity & Structural Logic
The value of this molecule lies in its "Functionalizable Core." It is not a dead-end product but a branch point for diversity-oriented synthesis.[1][2]
Mechanistic Pathways
-
Lability: The phenyl ring is highly electron-deficient due to the ortho-fluorines and the meta-nitro group.[2] The fluorine at position 2 (between the carbonyl and nitro) is sterically crowded but electronically activated.[3] The fluorine at position 6 is also labile.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Nitro Reduction: The nitro group serves as a "masked" amine. Reduction yields an aniline which can cyclize with the amide carbonyl (under specific conditions) or react with other electrophiles to form benzimidazoles.[3]
Caption: Logical flow showing the scaffold's utility in generating kinase inhibitor cores via reduction or nucleophilic substitution.[3]
Part 4: Applications in Drug Discovery
This scaffold is a pharmacophore analog frequently observed in PI3K (Phosphoinositide 3-kinase) and mTOR inhibitor development.
-
Morpholine Role: The morpholine oxygen often functions as a hydrogen bond acceptor, interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Val851 in PI3K
).[4] -
Fluorine Role:
-
Metabolic Stability: Blocks oxidative metabolism at the phenyl ring.
-
Binding Affinity: Modulates the pKa of the aniline (post-reduction) and influences the torsion angle of the amide bond relative to the ring, locking the conformation for better receptor fit.[3]
-
Case Study Context:
While specific proprietary intermediates vary, this structure is homologous to intermediates used in the synthesis of GSK2636771 (a PI3K
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302629: 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]
- Wipf, P., & Lim, S. (2010).Synthesis of Morpholine-Based Kinase Inhibitors. In Handbook of Anticancer Drug Development. (General reference for morpholine amide utility in kinase chemistry).
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A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoyl Morpholine: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2,6-Difluoro-3-nitrobenzoyl morpholine, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical identity, a detailed synthetic protocol, anticipated physicochemical properties, and its potential as a valuable scaffold in medicinal chemistry. The synthesis and handling of this compound require strict adherence to safety protocols, which are also outlined herein.
Core Molecular Identity: The SMILES String
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 2,6-Difluoro-3-nitrobenzoyl morpholine is a crucial piece of data for cheminformatic analysis and molecular modeling. It is derived from the constituent parts: the 2,6-difluoro-3-nitrobenzoic acid moiety and the morpholine ring, connected via an amide linkage.
Canonical SMILES: O=C(N1CCOCC1)C2=C(F)C(=CC=C2F)=O
This string precisely describes the atomic connectivity of the molecule, providing a universally recognized format for its representation in chemical databases and software.
Synthesis of 2,6-Difluoro-3-nitrobenzoyl Morpholine: A Step-by-Step Protocol
The synthesis of 2,6-Difluoro-3-nitrobenzoyl morpholine is most effectively achieved through a two-step process. The first step involves the conversion of 2,6-difluoro-3-nitrobenzoic acid to its more reactive acyl chloride derivative. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with morpholine to form the final amide product. This is a variation of the well-established Schotten-Baumann reaction.[1][][3]
Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoyl Chloride
The initial activation of the carboxylic acid is paramount for a successful amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoro-3-nitrobenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
The reaction mixture is then gently heated to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 2,6-difluoro-3-nitrobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.
Step 2: Amidation with Morpholine
The highly reactive acyl chloride readily undergoes nucleophilic attack by the secondary amine of the morpholine ring to form the stable amide bond.[1][][4]
Experimental Protocol:
-
In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is crucial to neutralize the HCl byproduct generated during the reaction.[]
-
The flask is cooled in an ice bath to 0 °C.
-
The crude 2,6-difluoro-3-nitrobenzoyl chloride, dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled morpholine solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-6 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude 2,6-Difluoro-3-nitrobenzoyl morpholine can be achieved by recrystallization or column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 2,6-Difluoro-3-nitrobenzoyl morpholine.
Physicochemical Properties and Rationale for Drug Design
The unique combination of the fluoronitrobenzoyl moiety and the morpholine ring in 2,6-Difluoro-3-nitrobenzoyl morpholine suggests several advantageous properties for its application in drug discovery.
| Property | Anticipated Characteristic | Rationale |
| Metabolic Stability | Enhanced | The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[5][6][7] |
| Lipophilicity | Modulated | Fluorine substitution can increase lipophilicity, which can improve membrane permeability and cell uptake.[5][7][8] |
| Binding Affinity | Potentially Increased | The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[6] |
| Solubility | Improved | The morpholine ring is a well-known "privileged" scaffold in medicinal chemistry, often incorporated to improve aqueous solubility and overall pharmacokinetic properties.[9][10][11][12] |
| Blood-Brain Barrier Permeability | Potentially Enhanced | The physicochemical properties of morpholine, including its pKa and flexible conformation, can contribute to improved permeability across the blood-brain barrier, making it a valuable scaffold for CNS-targeting drugs.[11][12] |
Potential Applications in Drug Discovery
The structural motifs within 2,6-Difluoro-3-nitrobenzoyl morpholine suggest its potential as a scaffold for the development of novel therapeutics in several areas:
-
Oncology: The fluoronitrobenzoyl moiety is found in various kinase inhibitors and other anticancer agents.[13] The morpholine ring is also present in numerous anticancer drugs, where it can contribute to improved efficacy and pharmacokinetics.[14]
-
Central Nervous System (CNS) Disorders: The morpholine scaffold is frequently employed in the design of CNS-active compounds due to its ability to enhance blood-brain barrier penetration.[11][12]
-
Infectious Diseases: Both fluorinated compounds and morpholine derivatives have been explored for their potential as antibacterial, antifungal, and antiviral agents.[14]
Logical Relationship of Structural Features to Therapeutic Potential:
Caption: Relationship between structure, properties, and applications.
Safety and Handling
A thorough understanding of the hazards associated with the starting materials is essential for the safe synthesis and handling of 2,6-Difluoro-3-nitrobenzoyl morpholine.
Hazard Profile of Precursors
-
2,6-Difluoro-3-nitrobenzoic Acid:
-
Thionyl Chloride:
-
Highly corrosive and toxic.
-
Reacts violently with water.
-
Causes severe skin burns and eye damage.
-
-
Morpholine:
Recommended Safety Precautions
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Work in a well-ventilated fume hood.
-
-
Handling:
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][21]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[15]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[21]
-
Conclusion
2,6-Difluoro-3-nitrobenzoyl morpholine represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful handling of hazardous materials, is achievable through standard organic chemistry techniques. The combination of the metabolically robust fluoronitrobenzoyl moiety and the pharmacokinetically favorable morpholine ring makes this compound a compelling candidate for further investigation in various drug discovery programs. This guide provides the foundational knowledge for researchers to safely synthesize, handle, and explore the potential of this intriguing molecule.
References
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PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-difluoro-3-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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PubChem. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. National Center for Biotechnology Information. Retrieved from [Link]
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- Thames River Chemical Corp. (2020).
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PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-nitrobenzamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-difluoro-3-nitrobenzamide scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of antibacterial and anticancer agents. The strategic placement of fluorine atoms and a nitro group on the benzamide core profoundly influences the molecule's electronic properties, membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the critical physicochemical properties of 2,6-difluoro-3-nitrobenzamides, offering insights into their synthesis, and the interplay between their structural features and biological activity. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their drug discovery and development endeavors.
Introduction
The benzamide functional group is a prevalent feature in a wide array of pharmaceuticals. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity.[1] The 2,6-difluoro substitution pattern, in particular, has been shown to be advantageous in various biologically active compounds.[2] When combined with a nitro group, these substitutions create a unique electronic and steric environment that can be exploited for targeted drug design. Nitroaromatic compounds are known to play a crucial role as active substances in a variety of medicines.[3] This guide will delve into the essential physicochemical characteristics of 2,6-difluoro-3-nitrobenzamides, providing a foundational understanding for their application in drug discovery.
Synthesis and Characterization
The synthesis of 2,6-difluoro-3-nitrobenzamides typically starts from commercially available precursors such as 2,6-difluoro-3-nitrobenzoic acid or 2,6-difluoro-3-nitrobenzonitrile.
A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with an appropriate amine. Alternatively, direct coupling methods using peptide coupling reagents can be employed. The hydrolysis of the corresponding nitrile is another viable pathway.
Caption: General synthetic workflows for 2,6-difluoro-3-nitrobenzamides.
Characterization of the final products is crucial and is typically achieved through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H stretches, and the nitro N-O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor.[4]
The calculated LogP (XLogP3) for the parent 2,6-difluoro-3-nitrobenzoic acid is 1.5.[5] For N-substituted derivatives, this value will change depending on the nature of the substituent. For instance, the calculated LogP for N-cyclopentyl-2,6-difluoro-3-nitrobenzamide is 2.5.[6] Generally, a LogP in the range of 1-3 is considered optimal for oral bioavailability.[7]
Table 1: Calculated Physicochemical Properties of 2,6-Difluoro-3-nitrobenzamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2,6-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 1.5[5] |
| 2,6-Difluoro-3-nitrobenzonitrile | C₇H₂F₂N₂O₂ | 184.10 | 1.7[8] |
| N-cyclopentyl-2,6-difluoro-3-nitrobenzamide | C₁₂H₁₂F₂N₂O₃ | 270.23 | 2.5[6] |
| 2,6-Difluoro-3-nitrobenzaldehyde | C₇H₃F₂NO₃ | 187.10 | N/A |
Solubility
Aqueous solubility is a key factor for drug absorption. The parent compound, 3-nitrobenzamide, is reported to be insoluble in water.[9][10] The introduction of two fluorine atoms in the 2 and 6 positions is expected to further decrease aqueous solubility due to the hydrophobic nature of fluorine. However, the amide and nitro groups can participate in hydrogen bonding, which may partially offset this effect. The solubility of 2,6-difluorobenzamide in ethanol is reported as 5%, indicating better solubility in polar organic solvents.[11] For derivatives, the solubility will be highly dependent on the nature of the substituent on the amide nitrogen.
Melting Point
The melting point is an indicator of the purity and stability of a crystalline solid. The melting point of 2,6-difluoro-3-nitrobenzonitrile is reported to be in the range of 51-54 °C.[12] For the related 3-nitrobenzamide, the melting point is 140-143 °C.[9][13] The melting point of a specific 2,6-difluoro-3-nitrobenzamide derivative will depend on its crystal lattice energy, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.
Acidity and Basicity (pKa)
The pKa value(s) of a compound determine its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The amide proton of a benzamide is weakly acidic, with a pKa typically around 17. The nitro group is electron-withdrawing and can slightly increase the acidity of the amide proton. The carboxylic acid precursor, 2,6-difluoro-3-nitrobenzoic acid, will have a pKa in the typical range for benzoic acids (around 4-5). The predicted pKa for 3-nitrobenzamide is approximately 14.86.[9]
Structure-Activity Relationships (SAR)
The 2,6-difluoro-3-nitrobenzamide core has been explored in various medicinal chemistry programs. For instance, compounds with a 2,6-difluorobenzamide moiety have been investigated as antibacterial agents targeting the FtsZ protein.[14] Nitrobenzamide derivatives have also shown promise as antitubercular agents, potentially targeting the decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1).[15][16]
The interplay of the substituents on the benzamide core is critical for biological activity. The 2,6-difluoro substitution can lock the conformation of the molecule and enhance binding to the target protein. The 3-nitro group, being a strong electron-withdrawing group, can participate in crucial electronic interactions within the binding pocket and also influences the overall electronic properties of the molecule. The substituent on the amide nitrogen provides a vector for modifying the compound's physicochemical properties and exploring further interactions with the target.
Caption: Interplay of physicochemical properties and biological activity.
Experimental Protocols
Determination of LogP (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and water in a centrifuge tube.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
In Vitro Metabolic Stability Assay
-
Preparation of Microsomes: Prepare human liver microsomes (HLMs) in a phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM), and HLMs (e.g., 0.5 mg/mL protein) in the phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the rate constant of depletion (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion
2,6-Difluoro-3-nitrobenzamides represent a promising class of compounds with significant potential in drug discovery. Their unique combination of fluorine and nitro substituents on the benzamide core gives rise to a distinct set of physicochemical properties that can be fine-tuned to optimize their ADME profiles and biological activity. A thorough understanding and characterization of these properties are essential for the rational design and development of novel therapeutics based on this versatile scaffold.
References
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- ScienceDirect. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.
- ResearchGate. (n.d.). Calculated logP values for investigated compounds.
- BLD Pharm. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde.
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- Organic Syntheses. (n.d.). Procedure.
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- Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-nitrobenzaldehyde | 606966-11-4.
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Methodological & Application
Application Note: Chemoselective Reduction of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone
Abstract
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and fine chemicals.[1] This application note provides a detailed guide for the chemoselective reduction of the nitro group in (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone to yield (3-Amino-2,6-difluorophenyl)(morpholino)methanone. The presence of multiple sensitive functional groups—two aryl fluorides and an amide—necessitates a careful selection of reduction methodology to avoid undesired side reactions such as hydrodehalogenation or amide cleavage.[2] We present and compare two robust protocols: a classical Béchamp-type reduction using iron in a neutral medium and a catalytic hydrogenation approach optimized for selectivity. This guide explains the rationale behind procedural steps, offers detailed experimental protocols, and includes troubleshooting advice for researchers in synthetic chemistry and drug development.
Introduction and Strategic Considerations
Aromatic amines are crucial building blocks in medicinal chemistry.[3] The target starting material, this compound, possesses a sterically hindered nitro group ortho to a fluorine atom and meta to another, in addition to a stable morpholino-amide functionality. The primary challenge in this transformation is the selective reduction of the nitro group without affecting the C-F bonds.[4]
Key Challenges:
-
Hydrodehalogenation: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is highly efficient for nitro reductions but is also notorious for causing the hydrogenolysis of aryl halides.[5][6] This side reaction is often enhanced by the presence of the newly formed electron-donating amino group.[6]
-
Reaction Conditions: The chosen method must be mild enough to preserve the amide bond, although amides are generally robust to the conditions discussed herein.
This note will focus on methods that prioritize chemoselectivity, offering a high-yield pathway to the desired aniline.
Mechanistic Pathways of Nitro Group Reduction
The reduction of a nitro group is a six-electron process that can proceed through different pathways. Understanding these pathways is key to selecting the appropriate conditions. The process generally involves intermediates like nitroso and hydroxylamine species.[7]
Caption: General mechanistic pathway for nitro group reduction.
Two primary methodologies are considered for the target transformation, each leveraging a different approach to achieve selectivity.
-
Metal-Mediated Reduction (Fe/NH₄Cl): This classical method uses an easily oxidized metal in a neutral or slightly acidic medium.[8] It proceeds via a series of single-electron transfers from the metal surface to the nitro group.[8] This method is renowned for its excellent functional group tolerance, particularly for halogens, making it a highly reliable choice.[5]
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Raney Nickel, Platinum) and a hydrogen source. While powerful, standard conditions (e.g., H₂, Pd/C) often lack selectivity.[5] To avoid dehalogenation, alternatives like Raney Nickel or sulfided platinum catalysts are preferred, as they are less prone to cleaving C-X bonds.[4][5]
Recommended Protocols & Methodologies
The following protocols have been designed to provide reliable and high-yielding routes to the target aniline. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Béchamp-type Reduction with Iron and Ammonium Chloride
This is the preferred method due to its high chemoselectivity, cost-effectiveness, and operational simplicity. The use of ammonium chloride provides a mildly acidic medium that facilitates the reaction while avoiding the handling of corrosive acids.[9][10]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Morpholine Addition to 2,6-Difluoro-3-nitrobenzoyl Chloride
Abstract
This document provides a detailed technical guide for the reaction of morpholine with 2,6-difluoro-3-nitrobenzoyl chloride. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex intermediates. The protocol outlines two key transformations: the initial high-yield amidation to form (2,6-difluoro-3-nitrophenyl)(morpholino)methanone, followed by a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to yield a tricyclic benzoxazine derivative. We will explore the mechanistic underpinnings, critical reaction parameters, and step-by-step protocols for both stages, supported by field-proven insights and authoritative references.
Introduction and Scientific Context
The coupling of morpholine, a prevalent scaffold in bioactive molecules, with highly functionalized aromatic systems is a cornerstone of modern synthetic chemistry.[1][2] The substrate, 2,6-difluoro-3-nitrobenzoyl chloride, presents a dual-reactive profile. It contains a highly reactive acyl chloride for amidation and an electron-deficient aromatic ring primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho and para to the two fluorine atoms, significantly activates the ring towards nucleophilic attack.[3][4][5]
This dual reactivity allows for a sequential reaction pathway. The first reaction is a rapid and efficient nucleophilic acyl substitution at the benzoyl chloride, which is kinetically favored over the SNAr reaction.[6] The resulting amide intermediate can then undergo a subsequent intramolecular SNAr reaction under different conditions to form a complex heterocyclic system. This guide will detail the conditions to selectively achieve both the initial amide product and the subsequent cyclized product.
Mechanistic Rationale
2.1 Part I: Nucleophilic Acyl Substitution (Amidation)
The initial reaction between morpholine and 2,6-difluoro-3-nitrobenzoyl chloride is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to form the stable amide product.[6] A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7][8]
2.2 Part II: Intramolecular Nucleophilic Aromatic Substitution (SNAr)
Following the formation of the amide, the molecule contains a nucleophilic nitrogen (from the morpholine ring) and an activated aromatic ring. While the amide nitrogen is significantly less nucleophilic due to resonance delocalization, the oxygen of the morpholine ring can act as an intramolecular nucleophile. More commonly, under basic conditions, the amide can be deprotonated to form an amidate, or the reaction can be promoted to favor substitution by the morpholine nitrogen of a second molecule in an intermolecular fashion. However, the primary focus here is the intramolecular potential. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][9] The strong electron-withdrawing effect of the nitro group is essential for stabilizing this intermediate.[4] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring.[3][10]
Data Summary: Reaction Parameters
The following table summarizes the recommended conditions for the sequential reactions. These parameters are derived from established principles of nucleophilic acyl substitution and SNAr reactions on activated substrates.[11][12][13]
| Parameter | Part I: Amidation | Part II: Intramolecular SNAr | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Part I: Aprotic, non-polar to moderately polar solvents are ideal for acyl chloride reactions. Part II: Polar aprotic solvents are required to facilitate the SNAr reaction by stabilizing the charged Meisenheimer complex.[12][13] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Part I: A tertiary amine base is used to scavenge HCl without competing as a nucleophile.[7] Part II: A stronger base is needed to promote the cyclization or intermolecular substitution. |
| Temperature | 0 °C to Room Temperature | 80 °C to 120 °C | Part I: The reaction is highly exothermic and proceeds rapidly at low temperatures. Part II: Thermal energy is required to overcome the activation barrier for the SNAr reaction. |
| Stoichiometry | Morpholine (1.1 equiv), Base (1.2 equiv) | Base (2-3 equiv) | Part I: A slight excess of the amine and base ensures complete consumption of the acyl chloride. Part II: A larger excess of base is used to drive the cyclization to completion. |
| Reaction Time | 1-3 hours | 12-24 hours | Part I: Rapid reaction. Part II: Slower reaction requiring extended heating. |
Experimental Workflow and Protocols
The overall experimental workflow is designed as a two-step process, with the option for isolation of the intermediate amide or proceeding directly to the cyclization step.
Sources
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- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in 2,6-difluoro-3-nitrobenzamide Reduction
Welcome to the Technical Support Center for the reduction of 2,6-difluoro-3-nitrobenzamide to its corresponding amine, 3-amino-2,6-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal conversion and yield.
Introduction: The Chemistry at Play
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often pivotal in the preparation of pharmaceutical intermediates. The reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), a six-electron reduction. While seemingly straightforward, this process can be fraught with challenges, including incomplete conversion, formation of side products, and difficulties in product isolation.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring of 2,6-difluoro-3-nitrobenzamide can influence the reactivity of the nitro group, making troubleshooting specific to this substrate essential. This guide will explore the nuances of this reaction, focusing on common pitfalls and their solutions.
Troubleshooting Guide: Addressing Low Conversion
Low conversion is one of the most frequent issues encountered in the reduction of 2,6-difluoro-3-nitrobenzamide. This section provides a systematic approach to diagnosing and resolving this problem.
Issue 1: Incomplete Reaction Monitored by TLC/LC-MS
You've set up your reaction, stirred for the prescribed time, but analysis of the reaction mixture shows a significant amount of starting material remaining.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent/Catalyst Activity | For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The quality and activity of your metal are crucial. Ensure you are using a fresh, finely powdered metal to maximize surface area.[1] For tin(II) chloride, using the dihydrate (SnCl₂·2H₂O) is common, and a significant excess (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[1][2] For Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time due to improper storage or poisoning. Use a fresh batch of catalyst from a reputable supplier.[1] If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Stoichiometry of Reducing Agent | The reduction of a nitro group is a six-electron process, requiring a substantial amount of reducing agent. Ensure you have calculated the stoichiometry correctly. For metal-based reductions, it's common practice to use a molar excess of the metal and acid.[3] |
| Poor Solubility of Starting Material | 2,6-difluoro-3-nitrobenzamide may have limited solubility in certain solvents, hindering the reaction rate.[1] If you observe poor solubility, consider using a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can be beneficial.[1][4] For metal/acid reductions, solvents like ethanol or ethyl acetate are commonly employed.[1] |
| Inadequate Reaction Temperature | While many nitro reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] If your reaction is sluggish at ambient temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). However, be aware that excessive heat can sometimes lead to the formation of side products.[1] |
| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | For particularly stubborn reductions, atmospheric pressure of hydrogen may not be sufficient. If you have the appropriate equipment, increasing the hydrogen pressure can significantly improve the reaction rate and conversion.[1][4] |
Issue 2: Formation of Unidentified Side Products
Your TLC or LC-MS analysis shows the consumption of starting material, but the desired product is not the major component. Instead, you observe several other spots or peaks.
Potential Causes & Solutions
The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls at one of these intermediate stages, it can lead to the formation of side products like azoxy or azo compounds.[5]
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reduction to the Amine | The formation of intermediates like hydroxylamines can be a sign that the reducing agent is not potent enough or is used in insufficient quantity.[5] Increasing the equivalents of the reducing agent or switching to a more powerful reducing system can help drive the reaction to the desired amine. |
| Reaction Temperature Too High | Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Ensure proper temperature control, especially during the initial stages of the reaction. Adding the reducing agent portion-wise can help manage the exotherm. |
| Side Reactions with Other Functional Groups | While the amide group in 2,6-difluoro-3-nitrobenzamide is generally stable under many nitro reduction conditions, highly reactive reducing agents could potentially affect it. However, common methods like catalytic hydrogenation (Pd/C) or metal/acid reductions (SnCl₂, Fe/HCl) are generally chemoselective for the nitro group.[6][7] |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low conversion in your reduction reaction.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reduction of 2,6-difluoro-3-nitrobenzamide?
A1: The "best" reducing agent depends on the scale of your reaction, available equipment, and the presence of other functional groups.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often a clean and efficient method, especially for larger-scale reactions.[7] It avoids the use of stoichiometric metal salts, which can sometimes complicate work-up. However, care must be taken to avoid dehalogenation, although this is less common with fluoro substituents compared to chloro or bromo.[2]
-
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are classic and reliable methods that are highly chemoselective for the nitro group and are often used in laboratory settings.[3][8] The work-up can sometimes be challenging due to the formation of metal salts.[9]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to give good separation between the starting material and the more polar amine product. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.[10][11]
Q3: My work-up with SnCl₂ is messy, with a lot of tin salt precipitation. How can I improve this?
A3: The precipitation of tin salts during basification is a common issue.[9] After the reaction is complete, the mixture is typically cooled, and the solvent is removed. The residue is then taken up in an organic solvent like ethyl acetate, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is carefully added to neutralize the acid and precipitate the tin salts.[1] Filtering the resulting suspension through a pad of Celite® can help remove these solids.[1] In some cases, adjusting the pH to be strongly basic (pH > 12) can help dissolve some of the tin hydroxides, but this may not always be practical or desirable for the product's stability.[9]
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A4: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups. However, it can be used in combination with certain catalysts, such as copper salts, to achieve this transformation.[4] For a more straightforward and reliable reduction of 2,6-difluoro-3-nitrobenzamide, catalytic hydrogenation or metal/acid systems are more commonly employed.
Experimental Protocols
Protocol 1: Reduction of 2,6-difluoro-3-nitrobenzamide using SnCl₂·2H₂O
This protocol is a standard laboratory procedure for the reduction of aromatic nitro compounds.
Materials:
-
2,6-difluoro-3-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,6-difluoro-3-nitrobenzamide (1.0 eq).
-
Add ethanol or ethyl acetate as the solvent.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[1]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until the solution is basic (pH ~8).
-
Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,6-difluorobenzamide.
Protocol 2: Catalytic Hydrogenation using Pd/C
This protocol is suitable for clean reduction without stoichiometric metal waste.
Materials:
-
2,6-difluoro-3-nitrobenzamide
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
To a round-bottom flask, add 2,6-difluoro-3-nitrobenzamide (1.0 eq) and the solvent (EtOH or MeOH).
-
Carefully add Pd/C (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with solvent.[3]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-difluorobenzamide.
Reaction Pathway and Intermediates
The reduction of a nitro group to an amine is a stepwise process. Understanding this pathway can help in diagnosing the formation of side products.
Caption: Generalized pathway for nitro group reduction and potential side products.
By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the reduction of 2,6-difluoro-3-nitrobenzamide, leading to improved conversion, higher yields, and a more efficient synthetic process.
References
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
McCallum, J. (2020). Aromatic side chain reactions and reduction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chemical and Physical Information: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Stephen, H., & de Kiewiet, T. E. (1931). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
University of Peradeniya. (2023). Tests for Organic nitro groups - Reduction to NHOH. YouTube. Retrieved from [Link]
-
Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants, 13(8), 969–977. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 19F NMR Landscape of 2,6-Difluoro-3-Nitro Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating physicochemical and pharmacological properties. The 2,6-difluoro-3-nitrobenzamide core, in particular, presents a fascinating scaffold where the interplay of electron-withdrawing groups and the amide functionality creates a unique electronic environment. Understanding the subtle shifts in the 19F Nuclear Magnetic Resonance (NMR) spectra of these compounds is paramount for structural elucidation, reaction monitoring, and probing intermolecular interactions. This guide provides an in-depth analysis of the 19F NMR chemical shifts of 2,6-difluoro-3-nitro substituted benzamides, offering a comparative framework grounded in experimental data and theoretical principles.
The Foundational Principles: Why 19F NMR is a Powerful Tool
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% of that of ¹H.[1][2] This inherent sensitivity, coupled with the typically low biological background of fluorine, makes ¹⁹F NMR an exceptionally powerful tool in pharmaceutical and chemical research.[3] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, with a chemical shift range spanning over 800 ppm, which is significantly wider than that of protons.[4] This large dispersion minimizes signal overlap and allows for the precise observation of subtle electronic changes within a molecule.[1]
The chemical shift in ¹⁹F NMR is primarily governed by:
-
Electronic Effects: Electron-donating groups increase the electron density around the fluorine nucleus, causing an upfield shift (to more negative ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups decrease the electron density, leading to a downfield shift (to more positive ppm values), referred to as deshielding.[5]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atoms, leading to shifts in their resonance frequencies.
-
Through-Space Interactions: In ortho-substituted systems, interactions between adjacent functional groups and the fluorine atoms can occur through space, independent of the bonding network. These interactions can significantly impact the ¹⁹F chemical shifts.
Deciphering the Spectra: 2,6-Difluoro-3-Nitrobenzamides
The 2,6-difluoro-3-nitrobenzamide scaffold contains two fluorine atoms ortho to a benzamide group and one of them is also ortho to a strongly electron-withdrawing nitro group. This substitution pattern leads to a complex interplay of electronic and steric effects that are reflected in their ¹⁹F NMR spectra.
The Parent Scaffold: 2,6-Difluoro-3-nitro-N-phenylbenzamide
The compound 2,6-difluoro-3-nitro-N-phenylbenzamide serves as a foundational example. This molecule is a valuable synthetic intermediate, with its diverse functional groups offering multiple sites for chemical modification.[6] The electronic properties of the two fluorine atoms are distinct due to their proximity to different substituents. The fluorine at the C2 position is flanked by the amide group and another fluorine, while the fluorine at the C6 position is adjacent to the nitro group and a fluorine.
dot
Caption: Structure of 2,6-difluoro-3-nitro-N-phenylbenzamide.
Comparative Analysis: The Impact of Substituents
Effect of the 3-Substituent
The nature of the substituent at the 3-position, adjacent to one of the fluorine atoms, will have a profound impact on its chemical shift.
| 3-Substituent (X) | Expected Effect on F-2 Chemical Shift | Expected Effect on F-6 Chemical Shift | Rationale |
| -NO₂ | Significant Downfield Shift | Moderate Downfield Shift | The nitro group is a very strong electron-withdrawing group through both resonance and inductive effects, significantly deshielding the adjacent F-2. The effect on the more distant F-6 is less pronounced but still deshielding. |
| -H | Reference | Reference | The unsubstituted 2,6-difluorobenzamide provides a baseline for comparison. |
| -NH₂ | Significant Upfield Shift | Moderate Upfield Shift | The amino group is a strong electron-donating group through resonance, leading to increased shielding of both fluorine atoms, with a more pronounced effect on the adjacent F-2. |
| -OCH₃ | Upfield Shift | Slight Upfield Shift | The methoxy group is an electron-donating group, causing shielding of the fluorine nuclei. |
| -Cl | Downfield Shift | Slight Downfield Shift | The chloro group is inductively electron-withdrawing but can have a weak resonance-donating effect. The net effect is typically a deshielding of the fluorine atoms. |
Note: The expected shifts are relative to the unsubstituted 2,6-difluorobenzamide.
Effect of the N-Substituent on the Amide
The electronic nature of the substituent on the amide nitrogen can also influence the ¹⁹F NMR chemical shifts of the 2,6-difluorophenyl ring, albeit to a lesser extent than the direct substituent at the 3-position. The amide group's ability to donate or withdraw electron density from the aromatic ring can be modulated by the N-substituent.
| N-Substituent (R) | Expected Effect on F-2 and F-6 Chemical Shifts | Rationale |
| -H | Reference | The primary amide provides a baseline. |
| -Alkyl (e.g., -CH₃, -Et) | Slight Upfield Shift | Alkyl groups are weakly electron-donating, which may slightly increase the electron-donating character of the amide nitrogen, leading to minor shielding of the fluorine atoms. |
| -Aryl (e.g., -Ph) | Variable | The effect of an aryl substituent can be complex. An unsubstituted phenyl group may have a minor effect. However, electron-withdrawing or -donating substituents on the N-aryl ring can subtly influence the electron density of the 2,6-difluorophenyl ring. For example, an N-(4-nitrophenyl) group would be expected to cause a slight downfield shift compared to an N-phenyl group. |
| -Acyl (e.g., -C(O)CH₃) | Downfield Shift | An acyl group would make the amide nitrogen less electron-donating, effectively increasing the electron-withdrawing nature of the benzamide group and causing a deshielding of the fluorine atoms. |
Experimental Protocol: Acquiring High-Quality 19F NMR Data
Obtaining reliable and reproducible ¹⁹F NMR data is crucial for accurate structural analysis and comparison. The following is a generalized protocol for the acquisition of ¹⁹F NMR spectra of 2,6-difluoro-3-nitro substituted benzamides.
dot
Caption: A generalized workflow for acquiring 19F NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,6-difluoro-3-nitro substituted benzamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F probehead to the correct frequency to ensure optimal sensitivity and pulse shapes.
-
-
Acquisition of 1D ¹⁹F Spectrum:
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a range of -100 to -180 ppm is a reasonable starting point for fluorobenzenes).[7]
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 x T₁) is necessary.[1]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
It is advisable to acquire spectra both with and without ¹H decoupling. The decoupled spectrum will show singlets (or doublets if coupled to another fluorine), simplifying chemical shift determination. The coupled spectrum will provide information on ¹H-¹⁹F coupling constants.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
-
Spectral Analysis:
-
Reference the chemical shifts. While CFCl₃ is the standard reference (0 ppm), it is often more practical to use an external or internal secondary reference standard.[8]
-
Integrate the signals to determine the relative number of fluorine atoms.
-
Measure the chemical shift (δ) for each fluorine resonance in ppm.
-
If a coupled spectrum was acquired, measure the relevant ¹H-¹⁹F coupling constants (J-values) in Hertz (Hz).
-
Conclusion
The ¹⁹F NMR spectra of 2,6-difluoro-3-nitro substituted benzamides offer a rich source of information for chemists in drug discovery and development. The chemical shifts of the two fluorine atoms are highly sensitive to the electronic nature of the substituents on the aromatic ring and the amide functionality. By understanding the fundamental principles of ¹⁹F NMR and systematically comparing the spectra of a series of analogues, researchers can gain valuable insights into the electronic structure of these important molecules. This guide provides a framework for interpreting these spectra and a practical protocol for acquiring high-quality data, empowering scientists to fully leverage the power of ¹⁹F NMR in their research endeavors.
References
-
Chen, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 12(45), 29567-29574. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Wodicka, L. M., et al. (2010). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 23(7), 847-857. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]
-
Britton, R., et al. (2020). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Organic Letters, 22(15), 5899-5903. Retrieved from [Link]
-
ResearchGate. (2022). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
-
Angell, Y. L., et al. (2012). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Future Medicinal Chemistry, 4(13), 1647-1663. Retrieved from [Link]
-
Jaremko, M., & Jaremko, L. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9866-9876. Retrieved from [Link]
-
Isab, A. A., et al. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Advanced Synthesis & Catalysis, 366(16), 3417-3422. Retrieved from [Link]
-
Leung, E. W. W., et al. (2012). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 17(9), 10634-10653. Retrieved from [Link]
-
Hansen, P. R., et al. (2019). 19F-substituted amino acids as an alternative to fluorophore labels: monitoring of degradation and cellular uptake of analogues of penetratin by 19F NMR. Journal of Biomolecular NMR, 73(3-4), 167-182. Retrieved from [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 3. 19F-substituted amino acids as an alternative to fluorophore labels: monitoring of degradation and cellular uptake of analogues of penetratin by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,6-difluoro-3-nitro-N-phenylbenzamide | 646497-60-1 | Benchchem [benchchem.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
Comparative Guide: IR Spectral Analysis of Nitro and Amide Groups in Fluorinated Benzamides
Executive Summary
This technical guide provides a high-resolution analysis of the vibrational signatures of fluorinated nitrobenzamides. The introduction of fluorine—a highly electronegative atom—into the benzamide scaffold induces specific electromeric shifts that alter the characteristic wavenumbers of both nitro (
For researchers in medicinal chemistry, distinguishing the Amide II band from the Nitro Asymmetric stretch is the primary analytical challenge, as both often co-elute in the 1520–1550 cm
Part 1: Theoretical Framework & Electronic Effects
To accurately interpret the IR spectrum of a fluorinated benzamide, one must understand the competition between Inductive Effects (
The Fluorine Effect
Fluorine acts primarily through a strong inductive withdrawal (
-
On the Carbonyl (Amide I): If fluorine is on the benzoyl ring (acid side), it pulls electron density away from the carbonyl carbon. This suppresses the resonance contribution of the amide nitrogen, increasing the double-bond character of the
bond.-
Result: Shift to higher wavenumbers (Blue Shift).
-
-
On the Nitro Group: Fluorine stabilizes the ground state of the aromatic ring but can slightly increase the force constant of the
bonds depending on position ( ).
The Nitro Effect
The nitro group is a strong electron-withdrawing group (EWG). Its presence on the aromatic ring generally stiffens the ring system and raises the frequency of conjugated carbonyls.
Visualization: Electronic Impact on Vibrational Modes
Figure 1: Causal pathway of fluorine-induced spectral shifts in benzamide systems.
Part 2: Critical Peak Assignments & Comparative Data
The following data aggregates experimental ranges for fluorinated nitrobenzamides (e.g., N-(fluorophenyl)nitrobenzamide isomers).
Table 1: The Nitro Group ( )
The nitro group exhibits two diagnostic bands.[1][2] In fluorinated systems, the asymmetric stretch is often the most intense band in the fingerprint region.
| Vibrational Mode | Standard Range (cm | Fluorinated Range (cm | Intensity | Notes |
| Asymmetric Stretch ( | 1515 – 1535 | 1530 – 1555 | Strong | Often overlaps with Amide II. Shifts higher with |
| Symmetric Stretch ( | 1335 – 1350 | 1340 – 1360 | Medium/Strong | Sharp band. Less sensitive to overlap than the asymmetric mode. |
| C-N Stretch ( | 850 – 870 | 860 – 880 | Medium | Useful for confirmation if the 1500 region is obscured. |
Table 2: The Amide Group ( )
The amide bands are sensitive to hydrogen bonding (concentration dependent) and electronic substitution.
| Vibrational Mode | Standard Benzamide (cm | Fluorinated Nitrobenzamide (cm | Description |
| Amide I ( | 1650 – 1670 | 1660 – 1690 | Primarily C=O stretch. Shifts UP due to electron withdrawal by F and |
| Amide II ( | 1520 – 1550 | 1515 – 1545 | Mixed mode (N-H bending). CRITICAL OVERLAP with Nitro Asym. |
| Amide III | 1250 – 1300 | 1260 – 1310 | Weak/Medium. often obscured by C-F stretches. |
| Amide A ( | 3350 – 3450 | 3300 – 3400 | Broad if H-bonded. F can act as a weak H-bond acceptor, slightly red-shifting this.[1] |
Table 3: Fluorine Specific Markers
| Vibrational Mode | Range (cm | Characteristics |
| C-F Stretch | 1100 – 1250 | Very Strong, Broad. Dominates the fingerprint region. |
Part 3: Experimental Protocol (Self-Validating)
Objective: To unambiguously assign the Amide II and Nitro Asymmetric bands despite their overlap.
Method: Fourier Transform Infrared Spectroscopy (FT-IR) using ATR (Attenuated Total Reflectance).
Step-by-Step Workflow
-
Sample Preparation (Solid State):
-
Use a Diamond or ZnSe ATR crystal.
-
Validation: Ensure the crystal is clean by running a background scan (air). No peaks should be visible > 0.001 Abs.
-
Place ~2 mg of the fluorinated benzamide on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Note: Poor contact results in weak Amide A peaks (~3300 cm
).
-
-
Acquisition Parameters:
-
Resolution: 2 cm
(Required to resolve the Amide II/Nitro shoulder).[3] -
Scans: 32 or 64.
-
Range: 4000 – 600 cm
.
-
-
Deconvolution Protocol (The "Trust" Step):
-
If a single broad peak appears at ~1540 cm
, it is likely a composite of Amide II and Nitro Asymmetric. -
Validation A (Second Derivative): Apply a 2nd derivative algorithm to the spectrum. Look for two minima in the 1520–1550 region. The higher frequency minimum is typically the Nitro group; the lower is Amide II.
-
Validation B (D
O Exchange - Optional): If the sample is soluble in a non-protic solvent, add D O. The Amide II band (involving N-H) will shift significantly to lower wavenumbers (~1450 cm ) as N-D forms. The Nitro band (no H) will remains stationary.
-
Visualization: Spectral Assignment Decision Tree
Figure 2: Logical workflow for deconvoluting overlapping Nitro and Amide signals.
References
-
Vibrational Spectroscopic Studies of Fluorinated Benzamides Source: Journal of Raman Spectroscopy / Wiley Online Library Citation: Balachandran, V., et al. (2008). "Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide." Link:[Link]
-
IR Frequencies of Nitro Groups in Aromatic Systems Source: University of Colorado Boulder, Department of Chemistry Citation: "IR Spectroscopy Tutorial: Nitro Groups." Link:[Link]
-
Vibrational Analysis of o-Nitrobenzamide Source: Muthayammal College of Arts and Science / ResearchGate Citation: Sumathi, S., et al. (2016). "NMR and Vibrational Spectroscopic Analysis of o-Nitrobenzamide." Link:[Link]
-
Amide I and II Band Assignments Source: National Institutes of Health (NIH) / PMC Citation: "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions." Link:[Link]
Sources
Safety Operating Guide
(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone proper disposal procedures
Part 1: Executive Safety Directive
Attention Researchers & EHS Personnel: (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is a fluorinated nitroaromatic amide.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2][3] Improper disposal (e.g., drain pouring or mixing with non-halogenated streams) poses severe risks:[1]
-
Regulatory Violation: Violation of RCRA (US) and EWC (EU) standards regarding halogenated content.[1]
-
Infrastructure Damage: Incineration without acid scrubbing releases Hydrogen Fluoride (HF), damaging standard incinerators.[1]
-
Aquatic Toxicity: The morpholine moiety and nitroaromatic core are hazardous to aquatic life.[1]
Immediate Action Required:
-
Segregate immediately into Halogenated Waste streams.[1]
-
Label clearly as "Fluorinated Nitroaromatic."[1]
-
Do NOT subject to high heat or rotary evaporation to complete dryness without blast shields (Nitro group precaution).[1]
Part 2: Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand why it is hazardous.[1] This section details the Structure-Activity Relationship (SAR) driving the disposal logic.
Physicochemical Hazard Profile
| Feature | Chemical Moiety | Disposal Implication |
| Halogen Content | 2x Fluorine Atoms (Ar-F) | CRITICAL: Must be incinerated in a facility equipped with HF scrubbers.[1] Classifies waste as Halogenated.[1][3] |
| Energetic Potential | Nitro Group (-NO2) | Thermal sensitivity.[1] While benzamides are generally stable, nitro-compounds should never be heated to dryness in open vessels.[1] |
| Basicity/Toxicity | Morpholine Ring | Potential aquatic toxin.[1][4] Increases solubility in aqueous acid, complicating extraction from water streams.[1] |
| Reactivity | Electron-Deficient Ring | Susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] Avoid mixing with strong nucleophiles in waste containers to prevent uncontrolled exotherms.[1] |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system.[1] If you cannot check a box (e.g., "Is the pH neutral?"), the process halts until corrected.[1]
Phase 1: Waste Characterization & Segregation[1]
The Golden Rule: If the solvent system contains >10% halogenated solvents (DCM, Chloroform) OR the solute (this compound) is halogenated, the entire container is Halogenated Waste .[1]
-
Identify the Matrix:
-
Select Container:
Phase 2: Operational Workflow (Decision Matrix)
The following logic gate ensures the waste ends up in the correct stream.
Figure 1: Waste Stream Decision Matrix.[1] Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the difluoro-compound often necessitates classification as Halogenated Waste depending on local concentration thresholds.[1]
Phase 3: Labeling & Documentation
Generic labeling leads to accidents.[1] Use specific nomenclature.
-
US (RCRA) Compliance:
Part 4: Emergency Contingencies (Spill Response)
In the event of a spill, the morpholine component (basic) and the fluorinated ring require specific cleanup steps to prevent environmental contamination.[7]
Figure 2: Spill Response Workflow.[1][2][8] Vermiculite is preferred over paper towels to reduce flammability risks associated with nitro-compounds.[1]
Part 5: Regulatory & Scientific Grounding
Why "Halogenated" Matters (The Science of Incineration)
Standard organic waste is often used as fuel blending for cement kilns.[1] However, organofluorine compounds (C-F bonds) are exceptionally stable.[1]
-
Mechanism: Incomplete combustion releases Hydrogen Fluoride (HF) gas.[1]
-
Consequence: HF corrodes the refractory lining of standard kilns and is a severe inhalation hazard.[1]
-
Solution: Designated halogenated waste incinerators operate at higher temperatures (>1100°C) and utilize caustic scrubbers to neutralize HF into harmless salts (CaF2) [1].[1]
The Nitro Group Hazard
While this specific benzamide is relatively stable, the nitro group is a "structural alert" for energetic decomposition.[1]
-
Protocol: Never distill mother liquors to total dryness. Always leave a small amount of high-boiling solvent (e.g., toluene) if concentrating, or use a stream of nitrogen rather than heat [2].[1]
References
-
United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Combustion: The incineration of halogenated organics and HF scrubbing requirements.[1] RCRA Orientation Manual.[1]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories: Nitro Compounds and Energetic Materials.[1] ACS Committee on Chemical Safety.[1]
-
PubChem. (n.d.).[1] Morpholine Safety and Hazards (GHS Classification).[1][2] National Library of Medicine.[1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. wku.edu [wku.edu]
- 6. media.suweb.site [media.suweb.site]
- 7. Morpholine (HSG 92, 1995) [inchem.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
